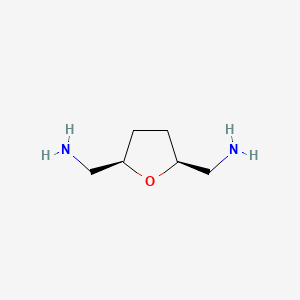

Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis

描述

Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis: is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its unique stereochemistry, which includes both (2R) and (5S) configurations. The cis configuration indicates that the substituents on the tetrahydrofuran ring are on the same side, contributing to its distinct chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran and amine precursors.

Cyclization Reaction: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases under controlled temperature and pressure conditions.

Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the desired (2R,5S) enantiomer. This can be achieved through methods such as chromatography or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as simulated moving bed chromatography, can enhance the efficiency of chiral resolution.

化学反应分析

Types of Reactions:

Oxidation: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles like halides, under conditions such as reflux or room temperature.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Reduced amine derivatives.

Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

科学研究应用

Chemistry: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules with specific chiral configurations.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of chiral intermediates for pharmaceuticals, agrochemicals, and fine chemicals.

作用机制

The mechanism of action of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral configuration allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.

相似化合物的比较

- (2R,5R)-tetrahydrofuran-2,5-diyl)dimethanamine, cis

- (2S,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis

- (2S,5R)-tetrahydrofuran-2,5-diyl)dimethanamine, cis

Uniqueness: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is unique due to its specific (2R,5S) configuration and cis arrangement of substituents. This distinct stereochemistry imparts unique chemical and biological properties, differentiating it from other similar compounds with different configurations.

生物活性

Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is a chiral compound characterized by its tetrahydrofuran ring structure. The unique stereochemistry of this compound, which includes both (2R) and (5S) configurations, plays a crucial role in its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound primarily stems from its ability to act as a ligand in enzyme-substrate interactions. Its chiral nature allows it to engage in stereospecific binding with various biological targets, influencing biochemical pathways and modulating physiological responses .

Applications in Research

- Enzyme Studies : The compound is utilized in studies examining enzyme kinetics and substrate specificity due to its ability to mimic natural substrates.

- Medicinal Chemistry : Its potential applications in drug development are significant because of its stereospecific interactions with biological receptors .

Case Studies and Research Findings

Several studies have investigated the biological implications of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine:

- Study on Enzyme Binding : A study highlighted that the compound acts as an effective ligand for certain enzymes, demonstrating enhanced binding affinity compared to non-chiral counterparts. This was attributed to its stereochemical configuration that allows for better fit into the active site of enzymes.

- Therapeutic Potential : Research has shown that derivatives of this compound exhibit promising results in modulating receptor activity linked to various diseases. For instance, compounds derived from Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine have been evaluated for their effects on neurotransmitter receptors involved in neurological disorders .

Comparative Analysis with Similar Compounds

The biological activity of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine can be contrasted with other stereoisomers such as:

| Compound Name | Configuration | Biological Activity |

|---|---|---|

| (2R,5R)-tetrahydrofuran-2,5-diyl)dimethanamine | (2R,5R) | Lower binding affinity in enzyme interactions |

| (2S,5S)-tetrahydrofuran-2,5-diyl)dimethanamine | (2S,5S) | Different receptor selectivity |

| (2S,5R)-tetrahydrofuran-2,5-diyl)dimethanamine | (2S,5R) | Reduced efficacy in therapeutic applications |

This table illustrates how the unique configuration of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine contributes to its distinctive biological properties.

常见问题

Q. What are the key physicochemical properties of cis-rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, and how do they influence experimental design?

Basic Research Question

The compound has a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . Predicted properties include:

- Boiling Point : 227.8 ± 5.0 °C (estimated)

- Density : 1.007 ± 0.06 g/cm³

- pKa : 9.77 ± 0.29 (amine groups) .

Methodological Insight :

These properties guide solvent selection (e.g., polar aprotic solvents for reactions requiring amine deprotonation) and purification strategies (e.g., distillation or chromatography under inert conditions due to thermal sensitivity). Phase change data (e.g., boiling point) from related tetrahydrofuran derivatives (e.g., 364.65 K for dimethyltetrahydrofuran) suggest similar volatility, necessitating controlled temperature during synthesis .

Q. What synthetic routes are reported for cis-rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, and what are their efficiency benchmarks?

Basic Research Question

Two primary routes are documented:

From THF-diols : Reaction of tetrahydrofuran diol (THF-diol) with sodium cyanate in anhydrous methylene chloride yields dicarbamate intermediates, followed by reduction (e.g., catalytic hydrogenation) to the diamine. A 9:1 cis/trans diastereomer ratio was achieved with this method .

Disulfonate displacement : Sulfonylation of THF diol derivatives followed by nucleophilic displacement with amines or thiols (e.g., N-acetyl-L-cysteine) generates functionalized analogs, though stereochemical control remains challenging .

Methodological Insight :

Optimize reaction stoichiometry (e.g., 4:1 molar excess of sodium cyanate to THF-diol) and monitor diastereomer ratios via ¹H NMR (e.g., δ 4.34 ppm for cis isomers) .

Q. How can researchers resolve discrepancies in stereochemical assignments of cis/trans diastereomers during characterization?

Advanced Research Question

Data Contradiction Analysis :

Discrepancies often arise from overlapping NMR signals or misassignment of NOE (Nuclear Overhauser Effect) correlations. For example:

- ¹H NMR : cis isomers exhibit distinct splitting patterns (e.g., δ 4.34 ppm as a multiplet for THF ring protons) versus trans isomers .

- X-ray Crystallography : Absolute configuration confirmation is critical, as seen in stereochemical studies of substituted tetrahydrofurans .

Methodological Insight :

Combine 2D NMR (COSY, HSQC) with computational modeling (DFT-based chemical shift predictions) to validate assignments. For ambiguous cases, derivatization with chiral auxiliaries (e.g., Mosher’s reagent) enhances resolution .

Q. What strategies mitigate racemization during functionalization of cis-rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine?

Advanced Research Question

Experimental Design Challenge :

Racemization risks increase under acidic/basic conditions or elevated temperatures. Key strategies include:

- Low-Temperature Reactions : Conduct acylations or alkylations below 0°C to preserve stereochemistry.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during subsequent steps .

Methodological Insight :

Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) .

Q. How does the cis configuration impact the compound’s reactivity in coordination chemistry or catalysis?

Advanced Research Question

Research Findings :

The cis arrangement of amine groups on the tetrahydrofuran ring enables chelation of metal ions (e.g., Cu²⁺, Pd⁰), as demonstrated in analogous diamines. This property is exploitable in:

- Catalysis : As ligands in asymmetric hydrogenation (e.g., Ru complexes).

- Materials Science : Templating metal-organic frameworks (MOFs) .

Methodological Insight :

Characterize coordination modes using UV-Vis spectroscopy (d-d transitions) and X-ray absorption spectroscopy (EXAFS) .

属性

IUPAC Name |

[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPRQHXNUUAA-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748762-46-1 | |

| Record name | Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。